Cas no 132438-21-2 (a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI))
132438-21-2 structure
Product Name:a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)
Numéro CAS:132438-21-2
Le MF:C26H56N2O21
Mégawatts:732.723650932312
CID:156911
PubChem ID:11954339
Update Time:2025-04-19
a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol,trihydrate
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydr...
- a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (
- camiglibose
- CAMIGLIBOSE [USAN]
- Q27293975
- Camiglibose [USAN:INN]
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol;trihydrate
- 132438-21-2
- Camiglibose hydrate
- alpha-D-Glucopyranoside, methyl 6-deoxy-6-(3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl)-, (2R-(2alpha,3beta,4alpha,5beta))-
- XSD3N36UID
- Camiglibose (USAN)
- alpha-D-Glucopyranoside, methyl 6-deoxy-6-(3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl)-, sesquihydrate, (2R-(2alpha,3beta,4alpha,5beta))-
- DTXSID00157583
- D03342
- METHYL 6-DEOXY-6-((2R,3R,4R,5S)-3,4,5-TRIHYDROXY-2-(HYDROXYMETHYL)PIPERIDINO)-.ALPHA.-D-GLUCOPYRANOSIDE SESQUIHYDRATE
- .ALPHA.-D-GLUCOPYRANOSIDE, METHYL 6-DEOXY-6-(3,4,5-TRIHYDROXY-2-(HYDROXYMETHYL)-1-PIPERIDINYL)-, SESQUIHYDRATE, (2R-(2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.))-
- Methyl 6-deoxy-6-((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidino)-alpha-D-glucopyranoside sesquihydrate
- camiglibose trihydrate
- UNII-XSD3N36UID
- MDL 73,945
- MDL-73945
- 1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
-
- Piscine à noyau: 1S/2C13H25NO9.3H2O/c2*1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15;;;/h2*5-13,15-21H,2-4H2,1H3;3*1H2/t2*5-,6+,7-,8-,9-,10-,11+,12-,13+;;;/m11.../s1
- La clé Inchi: FOZFSEMFCIPOSZ-SPCKQMHLSA-N
- Sourire: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O)O)O)OC.O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O)O)O)OC.O.O.O
Propriétés calculées
- Qualité précise: 732.33755680g/mol
- Masse isotopique unique: 732.33755680g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 17
- Nombre de récepteurs de liaison hydrogène: 23
- Comptage des atomes lourds: 49
- Nombre de liaisons rotatives: 8
- Complexité: 387
- Nombre d'unités de liaison covalente: 5
- Nombre de stéréocentres atomiques définis: 18
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 330Ų
a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI) Littérature connexe
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
132438-21-2 (a-D-Glucopyranoside, methyl6-deoxy-6-[3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinyl]-, hydrate (2:3),[2R-(2a,3b,4a,5b)]- (9CI)) Produits connexes
- 80312-32-9(4-O-a-D-Glucopyranosylmoranoline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Yunnanjiuzhen
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot